Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of quinoline, a component related to the chemical structure of Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate, have shown potential as "minimal" DNA-intercalating agents exhibiting antitumor activity. This includes solid tumor activity in vivo through various derivatives, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Atwell, Baguley, & Denny, 1989).
Antiproliferative Activity
Studies on thiophene derivatives related to this compound have shown antiproliferative activity against various cancer cell lines, including breast and colon cancer. These findings suggest the compound's potential in cancer research, particularly for its effects on cell proliferation and viability (Ghorab et al., 2013).
Antitubercular Activity
Research on novel thiophene-2-yl-quinoline derivatives has demonstrated promising antitubercular activity against M. tuberculosis, highlighting the potential for developing new treatments for tuberculosis. This includes the identification of compounds with significant antimycobacterial activity and lower cytotoxicity profiles, suggesting a potential therapeutic application for similar compounds (Marvadi et al., 2020).
Antimicrobial Activity
The synthesis of new quinazolinone-based derivatives, including structures akin to this compound, has been explored for antimicrobial activity. These efforts aim to address the growing need for novel antimicrobial agents capable of combating resistant strains of bacteria and fungi, demonstrating the broad potential of such compounds in addressing infectious diseases (Desai, Shihora, & Moradia, 2007).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-4-30-25(29)22-15(2)16(3)31-24(22)27-23(28)19-14-21(17-10-6-5-7-11-17)26-20-13-9-8-12-18(19)20/h5-14H,4H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCGOWWDKQOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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